(E)-6-(4-ethoxyphenyl)-4-oxo-5-hexenoic acid
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Overview
Description
(E)-6-(4-ethoxyphenyl)-4-oxo-5-hexenoic acid is an organic compound characterized by the presence of an ethoxyphenyl group, a hexenoic acid chain, and a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-(4-ethoxyphenyl)-4-oxo-5-hexenoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxybenzaldehyde and malonic acid.
Condensation Reaction: The first step involves a condensation reaction between 4-ethoxybenzaldehyde and malonic acid in the presence of a base, such as sodium ethoxide, to form an intermediate compound.
Decarboxylation: The intermediate compound undergoes decarboxylation to yield this compound.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial methods may also include the use of catalysts to enhance reaction rates and efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-6-(4-ethoxyphenyl)-4-oxo-5-hexenoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
(E)-6-(4-ethoxyphenyl)-4-oxo-5-hexenoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-6-(4-ethoxyphenyl)-4-oxo-5-hexenoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- (E)-6-(4-methoxyphenyl)-4-oxo-5-hexenoic acid
- (E)-6-(4-ethoxyphenyl)-4-oxo-5-pentenoic acid
- (E)-6-(4-ethoxyphenyl)-4-oxo-5-heptenoic acid
Uniqueness
(E)-6-(4-ethoxyphenyl)-4-oxo-5-hexenoic acid is unique due to its specific structural features, such as the ethoxy group and the position of the keto group
Properties
IUPAC Name |
(E)-6-(4-ethoxyphenyl)-4-oxohex-5-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c1-2-18-13-8-4-11(5-9-13)3-6-12(15)7-10-14(16)17/h3-6,8-9H,2,7,10H2,1H3,(H,16,17)/b6-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIFKBMCEYSBQB-ZZXKWVIFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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